

# A Technical Guide to the Safety Data Sheet for Vinyl Laurate

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## Compound of Interest

Compound Name: Vinyl laurate

Cat. No.: B1345746

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This technical guide provides an in-depth analysis of the safety data for **Vinyl Laurate** (CAS No. 2146-71-6), tailored for researchers, scientists, and professionals in drug development. The information is compiled from various Safety Data Sheets (SDS) and regulatory sources to ensure a comprehensive overview of handling, safety, and experimental parameters.

**Vinyl laurate**, also known as dodecanoic acid vinyl ester, is a colorless to pale yellow liquid used in the production of polymers and copolymers.[1][2] Understanding its safety profile is critical for its application in research and manufacturing.

## Hazard Identification and Classification

**Vinyl laurate** is generally considered to have a low hazard profile. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), as reported by a large number of companies to the European Chemicals Agency (ECHA), the substance does not meet the criteria for classification.[3] However, some safety data sheets indicate potential hazards, such as skin irritation after prolonged contact and a risk of lung damage if swallowed due to aspiration.[4]

### GHS Classification Summary

Classification	Hazard Statement(s)	Pictogram(s)	Signal Word
Not Classified[3]	None	No Symbol	No Signal Word

Note: Classification can vary depending on impurities, additives, and the specific regulatory framework. Users should always consult the specific SDS provided by their supplier.

## Quantitative Safety Data

The following tables summarize the key quantitative data for **vinyl laurate**, compiled from multiple sources.

Table 1: Physical and Chemical Properties

Property	Value	Source(s)
Molecular Formula	C <sub>14</sub> H <sub>26</sub> O <sub>2</sub>	[1][5][6]
Molecular Weight	226.35 g/mol	[3][5][6]
Appearance	Colorless to light yellow, clear liquid	[1][2][5]
Boiling Point	254 °C at 1013 hPa	[2][6][7]
Density	0.871 g/mL at 20 °C	[5][6][7]
Flash Point	125 - 136 °C (Closed Cup)	[6][7]
Vapor Pressure	0.28 Pa at 24.85 °C	[7]
Water Solubility	Slightly soluble (1 g/L at 20 °C)	[7]
Refractive Index	n <sub>20/D</sub> 1.441	[6][7]

Table 2: Toxicological Data

Test	Route	Species	Result	Guideline	Source(s)
Acute Toxicity	Oral	Rat	LD50 > 2,000 mg/kg	OECD Test Guideline 401	<a href="#">[5]</a>
Acute Toxicity	Dermal	Rat	LD50 > 2,000 mg/kg	OECD Test Guideline 402	<a href="#">[5]</a>
Skin Corrosion/Irritation	Dermal	Rabbit	No skin irritation	OECD Test Guideline 404	<a href="#">[5]</a>
Serious Eye Damage/Irritation	Ocular	Rabbit	No eye irritation	OECD Test Guideline 405	<a href="#">[5]</a>
Skin Sensitization	Dermal	Mouse	Does not cause skin sensitization	-	<a href="#">[5]</a>
Germ Cell Mutagenicity	-	In vitro	Negative (Ames test, S. typhimurium)	-	<a href="#">[5]</a> <a href="#">[8]</a>

Table 3: Ecological Data

Test	Species	Result	Duration	Guideline	Source(s)
Toxicity to Fish	Danio rerio (Zebra fish)	LC50 > 100 mg/L	96 h	OECD Test Guideline 203	<a href="#">[5]</a>
Toxicity to Aquatic Invertebrates	Daphnia magna (Water flea)	EC50 > 200 mg/L	48 h	OECD Test Guideline 202	<a href="#">[5]</a>
Toxicity to Algae	Desmodesmus subspicatus	EC50 > 0.25 mg/L	72 h	-	<a href="#">[5]</a>

## Experimental Protocols

The data presented in an SDS are derived from standardized experimental protocols. Below are methodologies for key tests cited for **vinyl laurate**.

### 3.1 Acute Oral Toxicity (Based on OECD Test Guideline 401)

This test provides information on health hazards from a single oral ingestion of a substance. Although now officially replaced by methods that use fewer animals (e.g., OECD 420, 423, 425), the data for **vinyl laurate** references this historical guideline.[\[9\]](#)[\[10\]](#)

- Principle: The test substance is administered orally by gavage to groups of fasted animals in graduated doses.[\[11\]](#)
- Animal Species: Healthy, young adult rodents (typically rats) are used.[\[11\]](#)
- Procedure:
  - Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.
  - Fasting: Food is withheld overnight for rats prior to dosing.[\[11\]](#)
  - Administration: The substance is administered in a single dose using a stomach tube or cannula. The volume should not exceed 1 mL/100 g of body weight.
  - Dose Levels: At least three dose levels are used, with at least 5 animals (typically of one sex) per group.[\[11\]](#)
  - Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes shortly after dosing and periodically for at least 14 days. Body weight is recorded weekly.
  - Pathology: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.[\[11\]](#)
- Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose expected to cause death in 50% of the tested animals.

### 3.2 Acute Dermal Toxicity (Based on OECD Test Guideline 402)

This method assesses the potential short-term hazards of a substance from dermal exposure.

[12]

- Principle: The test substance is applied to the skin of experimental animals in a single dose.  
[13]
- Animal Species: Healthy young adult rats (200-300g) with intact skin are preferred.[13]  
Usually, only one sex (females) is used.[13]
- Procedure:
  - Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal/flank area of the animal, covering at least 10% of the total body surface.[13][14]
  - Application: The substance is applied uniformly over the shaved area. If the substance is a solid, it is moistened with a suitable vehicle (e.g., water) to ensure good skin contact.[13]
  - Exposure: The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[12][14][15]
  - Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weights are recorded weekly.
  - Pathology: All animals undergo a gross necropsy at the end of the study.[12]
- Endpoint: The LD50 is determined, and skin irritation or corrosion effects are noted.

### 3.3 Flash Point Determination (Pensky-Martens Closed Cup Method, ASTM D93)

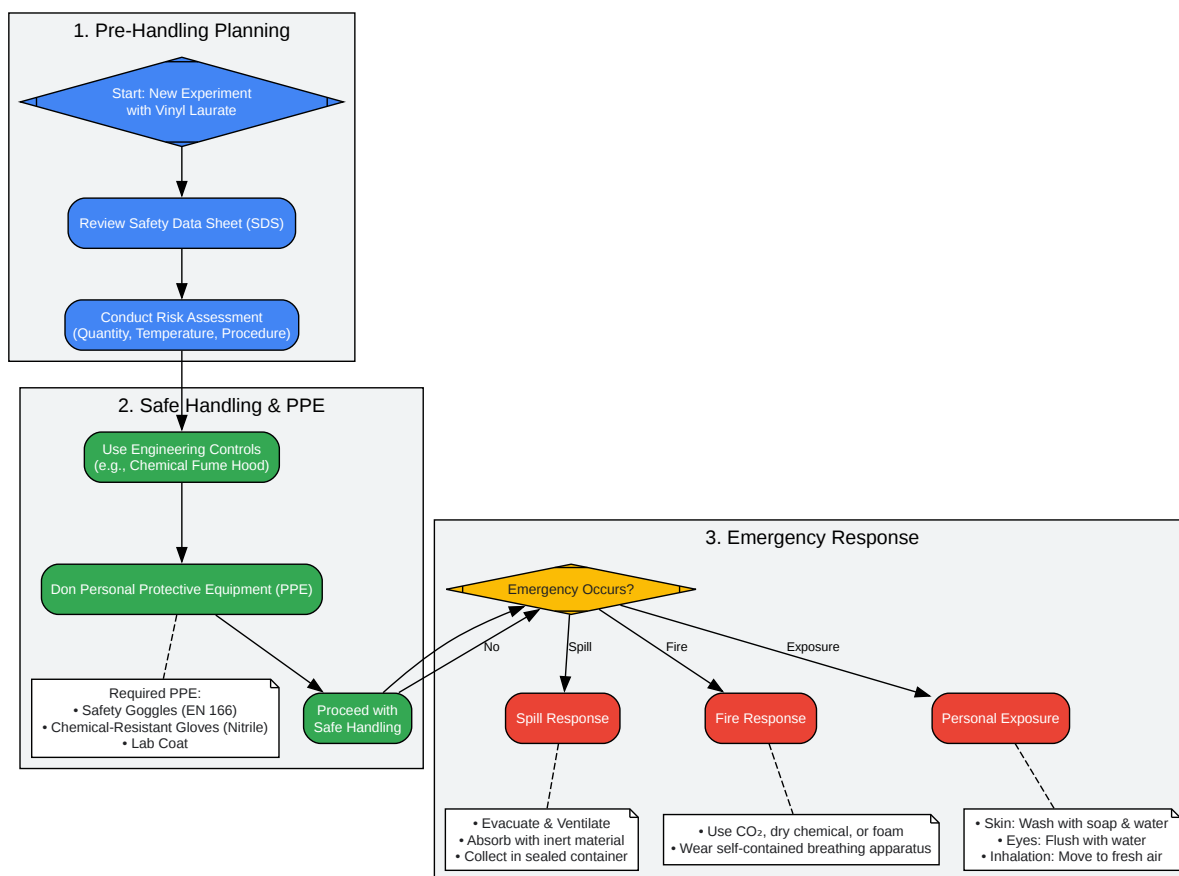
This test determines the lowest temperature at which the vapors of a liquid will ignite when an ignition source is introduced. The closed-cup method simulates conditions in a closed container.[16][17]

- Principle: A brass test cup is filled with the sample and closed with a lid. The sample is heated and stirred at a specified rate. An ignition source is periodically directed into the cup until a flash is observed.[16]
- Apparatus: A manual or automated Pensky-Martens closed-cup tester.[16][18]

- Procedure:
  - Sample Preparation: A sample (approx. 100 mL) is placed in the test cup to the specified filling mark.[\[19\]](#)
  - Heating and Stirring: The sample is heated at a controlled rate (e.g., 1 to 1.6 °C/min for a manual apparatus).[\[18\]](#) The sample is stirred at a specified rate (e.g., 90-120 rpm for an automated apparatus) to ensure temperature uniformity.[\[16\]](#)[\[18\]](#)
  - Ignition Test: At regular temperature intervals, stirring is stopped, and the ignition source (a small flame) is dipped into the vapor space of the cup.[\[16\]](#)
  - Detection: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash inside the cup.[\[16\]](#)

## Safety Workflow and Logic

Effective laboratory safety relies on a logical workflow that integrates information from the SDS into daily practice. The following diagram illustrates the key decision points and procedures for handling **vinyl laurate** safely.



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Caption: Logical workflow for handling **vinyl laurate**, from planning to emergency response.

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